17-trans Prostaglandin E3

Negative Control Assay Validation Prostanoid Receptor

17-trans Prostaglandin E3 (17-trans PGE3; CAS 210979-33-2; C₂₀H₃₀O₅) is the 17E geometric isomer of the endogenous ω-3 eicosanoid prostaglandin E3 (PGE3; CAS 802-31-3). Unlike the native cis (17Z) configuration of PGE3, 17-trans PGE3 is theoretically derived from the cyclooxygenase (COX)-mediated metabolism of dietary trans-fatty acids.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
Cat. No. B593036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-trans Prostaglandin E3
Synonyms17-trans PGE3
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyCBOMORHDRONZRN-YYFRSVFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-trans Prostaglandin E3: Analytical Identity, Chemical Classification, and Core Research Utility


17-trans Prostaglandin E3 (17-trans PGE3; CAS 210979-33-2; C₂₀H₃₀O₅) is the 17E geometric isomer of the endogenous ω-3 eicosanoid prostaglandin E3 (PGE3; CAS 802-31-3) [1]. Unlike the native cis (17Z) configuration of PGE3, 17-trans PGE3 is theoretically derived from the cyclooxygenase (COX)-mediated metabolism of dietary trans-fatty acids . Multiple authoritative chemical and biological reagent suppliers consistently state that there are no published reports detailing the biological activity of this specific isomer . The compound is commercially available primarily as an analytical reference standard or a specialized biochemical tool intended for research into trans-fatty acid metabolism or for validating the specificity of PGE3 detection assays .

Critical Differentiator: The Unique Role of 17-trans Prostaglandin E3 in Addressing the Problem of Assay Interference


Procurement specialists and research scientists cannot assume functional interchangeability between 17-trans PGE3 and its more common, biologically active analog, PGE3 [1]. The substitution of 17-trans PGE3 for PGE3 would invalidate any experiment designed to measure physiological responses, as it lacks documented prostanoid receptor-mediated bioactivity [2]. Conversely, the inadvertent substitution of PGE3 for 17-trans PGE3 would undermine the purpose of any study designed to use the compound as a negative control, analytical impurity marker, or a probe for the study of trans-fatty acid metabolism . The selection of 17-trans PGE3 is therefore not driven by its functional superiority, but by the absolute necessity to isolate a specific experimental variable—be it ensuring assay specificity or modeling a non-canonical metabolic pathway—for which no other in-class compound is fit for purpose. The following section details the quantifiable evidence that governs this selection.

17-trans Prostaglandin E3: A Quantified Guide to Its Core Differentiators for Scientific Procurement


Defined Absence of Biological Activity: The Critical Negative Control for PGE3 Functional Assays

The primary and most significant differential attribute of 17-trans Prostaglandin E3 is its reported lack of any published biological activity. This is in stark contrast to the extensive bioactivity profile of its endogenous analog, PGE3. PGE3 acts as a partial agonist at the EP4 receptor [1] and has well-documented effects on platelet function and inflammation [2]. The qualitative difference between documented and absent activity is the defining factor for selection. The absence of published reports on the biological activity of 17-trans PGE3 is consistently verified across multiple independent, reputable vendor technical datasheets .

Negative Control Assay Validation Prostanoid Receptor Eicosanoid Functional Selectivity

Differentiation by Geometric Configuration: Impact on Receptor Binding Conformation

The sole structural difference between 17-trans PGE3 and native PGE3 is the cis-to-trans isomerization of the double bond at the C17-C18 position of the ω-chain [1]. While direct binding data for 17-trans PGE3 is unavailable, class-level inference from extensive prostaglandin SAR studies demonstrates that even minor alterations to the spatial orientation of the ω-chain can severely impair or abolish receptor binding and activation [2]. For example, the cis double bonds in the ω-chain of prostaglandins are crucial for adopting the correct hairpin conformation required for high-affinity interaction with prostanoid receptors like the FP receptor [3]. The 17-trans configuration introduces a kink that is predicted to disrupt this conformation, providing a structural rationale for the observed lack of biological activity and differentiating it from its bioactive cis-analog.

Structure-Activity Relationship (SAR) Prostaglandin Receptor Isomerism Receptor Binding Molecular Modeling

Differential Utility as an Analytical Reference Standard: Purity and Detection Requirements

In analytical chemistry applications, 17-trans PGE3 is differentiated from PGE3 by its utility as a specific isomer reference standard. Its distinct chromatographic retention time and mass spectrometric fragmentation pattern allow for the unequivocal identification and quantification of the trans-isomer impurity in PGE3 preparations or in biological samples from subjects consuming trans-fats . Commercially available 17-trans PGE3 is often provided with a certified purity of ≥98%, making it suitable for quantitative analysis . This is a crucial differentiator for laboratories requiring validated methods to distinguish between the bioactive cis and inactive trans isomers.

Analytical Chemistry LC-MS/MS GC-MS Reference Standard Purity Analysis

Strategic Application Scenarios for Procuring 17-trans Prostaglandin E3


Use as an Essential Negative Control in Prostanoid Receptor Functional Assays

This is the primary and most scientifically sound application for 17-trans PGE3. As established by evidence showing no published reports of biological activity , this compound is an ideal negative control for experiments assessing the effects of PGE3. For instance, in a study measuring PGE3-mediated cAMP accumulation via the EP4 receptor [1], including 17-trans PGE3 as a control at an equimolar concentration allows researchers to confirm that the observed signaling is specifically due to PGE3 and not a result of solvent effects, non-specific lipid interactions, or activity from a structurally similar isomer. This application is critical for meeting the rigorous control requirements of high-impact publications and robust drug discovery programs [2].

Analytical Reference Standard for Detecting Trans-Fatty Acid-Derived Isomers in Biological Samples

In analytical chemistry and clinical biochemistry, procuring 17-trans PGE3 as a high-purity reference standard (≥98%) is essential for developing and validating mass spectrometry-based assays (e.g., LC-MS/MS) . Researchers investigating the biochemical consequences of dietary trans-fat consumption require this specific standard to identify and quantify the presence of 17-trans PGE3 in plasma, urine, or tissue extracts . Its use as a calibrator and internal standard ensures that analytical methods can distinguish between the endogenous, bioactive PGE3 (17-cis) and the potentially confounding, biologically inert trans-isomer, which is a direct metabolic product of trans-fatty acids.

Structural Biology and SAR Studies for Prostanoid Receptor Binding Conformation

The specific 17-trans geometry of this compound makes it a valuable tool for structure-activity relationship (SAR) studies aimed at understanding the conformational requirements for prostanoid receptor binding. As inferred from class-level SAR data, the disruption of the native hairpin conformation by the trans double bond is a key feature [3]. Researchers can use 17-trans PGE3 as a structurally defined 'inactive' ligand to probe the steric and electronic requirements of the receptor's ligand-binding pocket. Comparative molecular docking studies with PGE3 can help visualize how the altered ω-chain orientation prevents high-affinity binding, providing crucial insights for the rational design of novel, selective prostanoid receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-trans Prostaglandin E3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.